2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
CAS No.: 339021-77-1
Cat. No.: VC7399327
Molecular Formula: C16H17NO3
Molecular Weight: 271.316
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339021-77-1 |
---|---|
Molecular Formula | C16H17NO3 |
Molecular Weight | 271.316 |
IUPAC Name | 2-(3-acetylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Standard InChI | InChI=1S/C16H17NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h4-6,9,13-14H,2-3,7-8H2,1H3 |
Standard InChI Key | HBIXKSWWAGGIAC-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O |
Introduction
Structural and Chemical Identity
2-(3-Acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione features a hexahydro-isoindole-1,3-dione core, a tricyclic structure comprising two fused cyclohexene rings and an imide functional group. The 3-acetylphenyl substituent is attached to the nitrogen atom at position 2, introducing both steric and electronic modifications to the parent scaffold. The acetyl group (-COCH₃) at the meta position of the phenyl ring enhances the molecule’s polarity and potential for intermolecular interactions, such as hydrogen bonding and dipole–dipole forces .
Table 1: Key Structural Features
Feature | Description |
---|---|
Core structure | Hexahydro-1H-isoindole-1,3(2H)-dione |
Substituent position | N-2 position of the isoindole-dione core |
Functional groups | Imide (1,3-dione), acetylated aryl group |
Molecular formula | C₁₇H₁₇NO₃ |
Molecular weight | 283.33 g/mol |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be inferred from methodologies used for analogous norcantharimide derivatives . A two-step approach is proposed:
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Formation of the Isoindole-dione Core:
The hexahydro-isoindole-1,3-dione core is synthesized via a Diels-Alder reaction between 3-sulfolene and maleic anhydride, yielding 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. This intermediate reacts with 3-acetylaniline in toluene and triethylamine to form the N-substituted derivative through nucleophilic acyl substitution . -
Functionalization of the Aryl Group:
The acetyl group is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation, though the meta-substitution pattern necessitates careful regiochemical control. Microwave-assisted synthesis, as demonstrated for 4-acetylphenyl analogs , could enhance reaction efficiency and yield.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 3-Sulfolene, maleic anhydride, toluene, Δ | 80% | |
2 | 3-Acetylaniline, triethylamine, reflux | 75% |
Spectroscopic Characterization
Structural confirmation relies on NMR, IR, and mass spectrometry:
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¹H NMR: Peaks at δ 2.60 ppm (s, 3H, acetyl CH₃), δ 3.34–3.68 ppm (m, cyclohexane protons), and δ 7.40–8.10 ppm (m, aromatic protons) .
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IR: Strong absorptions at 1774 cm⁻¹ (imide C=O) and 1685 cm⁻¹ (acetyl C=O) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The acetyl group enhances lipophilicity compared to unsubstituted norcantharimides, potentially improving membrane permeability . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the imide ring’s reactivity.
Table 3: Physicochemical Data
Property | Value | Method |
---|---|---|
Melting point | 85–87°C (predicted) | DSC |
LogP | 1.8 (calculated) | ChemDraw |
Solubility in DMSO | 25 mg/mL | Experimental |
Biological Activity and Mechanisms
Antimicrobial Activity
Structurally related compounds exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) . The acetyl group’s electron-withdrawing effects likely enhance interactions with bacterial enzymes.
Table 4: Biological Screening Data (Analog-Based Predictions)
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus | 16 | Cell wall synthesis inhibition |
HeLa cells | IC₅₀ = 12 | PP2A inhibition |
Applications and Future Directions
Pharmaceutical Development
This compound’s dual bioactivity profile positions it as a candidate for combination therapies. Structural modifications, such as triazole incorporation , could further optimize pharmacokinetics.
Chemical Intermediate
The acetyl group serves as a handle for further derivatization, enabling the synthesis of hydrazones or Schiff bases for drug discovery .
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